

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5Deazaisofolic Acid

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Compound of Interest		
Compound Name:	5-Deazaisofolic acid	
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#### **Abstract**

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **5-Deazaisofolic acid**, an isofolate analogue with potential antitumor activity.[1][2] The described reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, enabling the separation of **5-Deazaisofolic acid** from its potential degradation products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to support research, quality control, and drug development activities.

#### Introduction

**5-Deazaisofolic acid** is a synthetic analogue of folic acid that has been investigated for its potential as an antineoplastic agent.[2] Accurate and precise analytical methods are crucial for the determination of its purity, stability, and concentration in various sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated, stability-indicating RP-HPLC method for the analysis of **5-Deazaisofolic acid**.



# **Experimental Protocol Instrumentation and Materials**

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for good separation.
- Chemicals and Reagents:
  - 5-Deazaisofolic acid reference standard
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Ammonium acetate (analytical grade)
  - Formic acid (analytical grade)
  - Water (HPLC grade or Milli-Q)

## **Chromatographic Conditions**

A summary of the optimized chromatographic conditions is provided in the table below.



Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.02 M Ammonium acetate buffer, pH 4.0 (adjusted with formic acid)
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min: 5% B; 5-15 min: 5% to 30% B; 15-20 min: 30% B; 20-22 min: 30% to 5% B; 22-27 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 280 nm
Injection Volume	10 μL
Run Time	27 minutes

### **Preparation of Solutions**

- Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 4.0 using formic acid. Filter the buffer through a 0.45 μm membrane filter before use.
- Standard Stock Solution (1000 μg/mL): Accurately weigh about 10 mg of **5-Deazaisofolic** acid reference standard and dissolve it in a small amount of methanol. Make up the volume to 10 mL with the mobile phase (pre-mixed at the initial gradient composition).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
- Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard stock solution preparation can be followed.
  For formulated products, extraction and dilution steps may be necessary to remove excipients.



# **Method Validation Summary**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

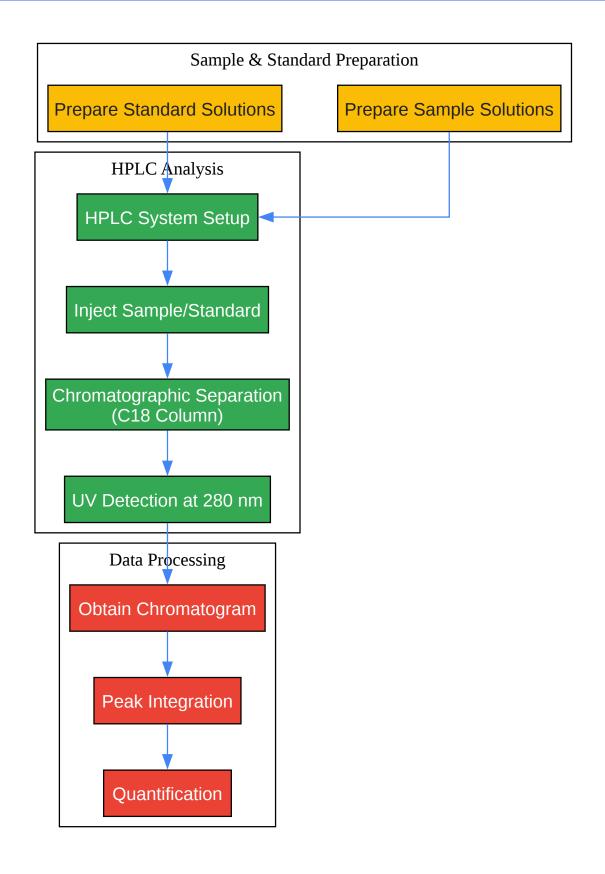
Validation Parameter	Result
Linearity (μg/mL)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.6 μg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	Intraday: < 1.0%; Interday: < 1.5%
Specificity	No interference from blank, placebo, or degradation products observed.

# **Forced Degradation Studies**

To establish the stability-indicating nature of the method, forced degradation studies were performed on **5-Deazaisofolic acid**. The compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The developed HPLC method was able to successfully separate the main peak of **5-Deazaisofolic acid** from the peaks of the degradation products, demonstrating the specificity and stability-indicating capability of the method.

#### **Visualizations**

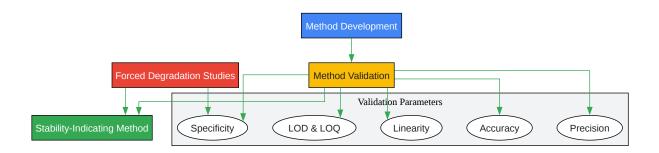




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Caption: Experimental workflow for the HPLC analysis of **5-Deazaisofolic acid**.





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Caption: Logical relationship for establishing a stability-indicating HPLC method.

#### Conclusion

The HPLC method described in this application note is suitable for the routine analysis and quality control of **5-Deazaisofolic acid** in bulk drug and pharmaceutical formulations. The method is simple, accurate, precise, and stability-indicating. The provided protocol and validation data can be used as a starting point for the implementation of this method in a laboratory setting. Further optimization may be required depending on the specific sample matrix and instrumentation.

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#### References

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